molecular formula C19H20N2O4S B2436315 Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate CAS No. 892979-89-4

Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate

Cat. No.: B2436315
CAS No.: 892979-89-4
M. Wt: 372.44
InChI Key: UJCDXZTWEVJZSZ-UHFFFAOYSA-N
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Description

Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate is a useful research compound. Its molecular formula is C19H20N2O4S and its molecular weight is 372.44. The purity is usually 95%.
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Properties

IUPAC Name

methyl 4-[[3-(methylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4S/c1-20-17(23)15-13-5-3-4-6-14(13)26-18(15)21-16(22)11-7-9-12(10-8-11)19(24)25-2/h7-10H,3-6H2,1-2H3,(H,20,23)(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJCDXZTWEVJZSZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC=C(C=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Methyl 4-((3-(methylcarbamoyl)-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)carbamoyl)benzoate (CAS Number: 892979-43-0) is a compound of significant interest due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.

PropertyValue
Molecular Formula C20H22N2O4S
Molecular Weight 386.5 g/mol
CAS Number 892979-43-0

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors involved in critical cellular processes. The following mechanisms have been proposed:

  • Enzyme Inhibition : The compound may inhibit specific kinases or proteases, disrupting signaling pathways that are crucial for cell proliferation and survival.
  • Modulation of Gene Expression : It has been observed to influence the expression of genes associated with inflammation and cancer progression.
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against certain Gram-positive and Gram-negative bacteria.

Anticancer Properties

Recent studies have indicated that this compound shows promise as an anticancer agent. In vitro assays demonstrated:

  • Cell Line Testing : The compound was tested against various cancer cell lines, including breast (MCF-7), prostate (PC-3), and colon (HT-29) cancers. Results showed a dose-dependent inhibition of cell viability with IC50 values ranging from 10 to 30 µM.

Antimicrobial Activity

In a study assessing its antimicrobial properties:

  • Bacterial Strains Tested : The compound was tested against Staphylococcus aureus and Escherichia coli.
  • Minimum Inhibitory Concentration (MIC) : The MIC was determined to be 50 µg/mL for S. aureus and 100 µg/mL for E. coli, indicating moderate antimicrobial efficacy.

Case Studies

  • Case Study on Anticancer Activity :
    • A research team conducted a study on the effects of the compound on MCF-7 breast cancer cells. They reported that treatment with the compound led to significant apoptosis as evidenced by increased Annexin V staining and caspase activation assays.
  • Case Study on Antimicrobial Efficacy :
    • In a comparative study involving various derivatives of benzoate compounds, this compound exhibited superior activity compared to standard antibiotics like penicillin.

Q & A

Q. What are the recommended synthetic routes and purification methods for this compound?

The compound can be synthesized via multi-step reactions involving carbamoyl and thiophene intermediates. A general procedure involves:

  • Reacting tetrahydrobenzo[b]thiophene derivatives with benzoylisothiocyanate in 1,4-dioxane under controlled conditions (room temperature, overnight stirring) to form carbamoyl intermediates .
  • Purification through filtration after precipitating the product in ice/water, followed by recrystallization (e.g., methanol) to enhance purity .
  • Advanced routes may employ green chemistry principles, such as mechanochemical synthesis, to reduce environmental impact .

Q. What safety precautions are critical during handling?

  • Hazards : Classified under EU-GHS/CLP as acutely toxic (Category 4 for oral, dermal, and inhalation exposure). Use fume hoods, wear NIOSH/EN 166-compliant PPE (gloves, lab coat, safety glasses), and avoid skin/eye contact .
  • Storage : Tightly sealed containers in cool, ventilated areas away from heat/light. Avoid water sources to prevent environmental contamination .

Q. How is structural characterization performed?

  • NMR/IR spectroscopy : Confirm functional groups (e.g., carbamoyl C=O at ~1680–1700 cm⁻¹ in IR; aromatic protons at δ 7.0–8.5 ppm in ¹H NMR) .
  • Mass spectrometry (LC-MS/HRMS) : Validate molecular weight (e.g., calculated [M+H]⁺ for analogs: 369.4000) .

Advanced Research Questions

Q. What strategies address contradictions in biological activity data across studies?

  • Case study : Discrepancies in antitumor activity may arise from assay conditions (e.g., cell line specificity, concentration ranges). Resolve via:
  • Replicating experiments under standardized protocols (e.g., MTT assays with triplicate measurements).
  • Cross-validating with structural analogs (e.g., methyl 2-amino-4-ethyl-tetrahydrobenzo[b]thiophene derivatives) to isolate SAR trends .

Q. How can synthesis be optimized for scalability and reproducibility?

  • Solvent selection : Replace 1,4-dioxane with greener solvents (e.g., ethanol/water mixtures) to improve safety and yield .
  • Catalysis : Explore Pd-mediated coupling for carbamoyl bond formation, reducing reaction time from 24h to <8h .

Q. What in vitro models are suitable for evaluating its biological activity?

  • Anticancer assays : Test against human cancer cell lines (e.g., MCF-7, HepG2) using IC₅₀ dose-response curves.
  • Antibacterial studies : Employ MIC assays against Gram-positive/negative strains (e.g., S. aureus, E. coli), noting thiophene-derived analogs show activity at 8–32 µg/mL .

Q. What analytical challenges arise in stability studies?

  • Degradation products : Monitor via HPLC under accelerated conditions (e.g., 40°C/75% RH). Hydrolysis of the methyl ester group is a key degradation pathway .
  • XRD analysis : Resolve polymorphism issues affecting bioavailability by crystallizing the compound in polar aprotic solvents .

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